molecular formula C23H22N2O4S B2964911 (E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate CAS No. 325763-16-4

(E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate

Cat. No. B2964911
CAS RN: 325763-16-4
M. Wt: 422.5
InChI Key: PBRPICNBJZMOJF-BUVRLJJBSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Both thiazole and imidazole rings are found in many potent biologically active compounds .


Molecular Structure Analysis

The molecular structure of thiazole and imidazole compounds is characterized by a five-membered ring with various substituents . The specific molecular structure of “(E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate” is not available in the sources I found.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “(E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate” are not available in the sources I found.

Scientific Research Applications

Synthesis and Reactions

  • Synthetic Elaboration: A study by Patil and Luzzio (2016) demonstrated that 2-(halomethyl)-4,5-diphenyloxazoles, related in structure to the query compound, serve as reactive scaffolds for synthetic elaboration. These compounds have been used to prepare various derivatives through substitution reactions, indicating the potential of "(E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate" for further chemical transformations (Patil & Luzzio, 2016).
  • Electrophilic Amination: Niwa, Takayama, and Shimizu (2002) explored the amination reactions of a similar structure, diethyl 2-[N-(p-methoxyphenyl)imino]malonate, with alkyl Grignard reagents. This process yielded N-alkylation products, illustrating the compound's utility in constructing complex nitrogen-containing molecules, which are pivotal in pharmaceutical synthesis (Niwa, Takayama, & Shimizu, 2002).

Crystal Structure Analysis

  • Structural Insights: Crozet et al. (2005) reported on the crystal structure of a closely related compound, providing valuable insights into its molecular configuration and interactions. Such structural analyses are crucial for understanding the reactivity and potential applications of "(E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate" in material science and molecular engineering (Crozet et al., 2005).

Catalysis and Asymmetric Synthesis

  • Asymmetric Synthesis: Xue, Fang, and Wang (2011) developed a catalytic asymmetric 1,3-dipolar cycloaddition using a derivative of the query compound, showcasing its utility in the efficient construction of complex molecules with significant enantioselectivity. This application underscores the role of such compounds in facilitating stereoselective synthesis, a cornerstone of modern organic chemistry (Xue, Fang, & Wang, 2011).

Industrial Scale Synthesis

  • Industrial Synthesis Potential: Valle et al. (2018) demonstrated a rapid and convenient synthesis method for a related molecule at room temperature, indicating the potential for "(E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate" to be synthesized efficiently on an industrial scale. Such methodologies are essential for the large-scale production of pharmaceuticals and other chemicals (Valle et al., 2018).

Mechanism of Action

The mechanism of action of thiazole and imidazole compounds can vary depending on their structure and the type of biological activity they exhibit . The specific mechanism of action of “(E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate” is not available in the sources I found.

Safety and Hazards

The safety and hazards of thiazole and imidazole compounds can vary depending on their structure and the type of biological activity they exhibit . The specific safety and hazards of “(E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate” are not available in the sources I found.

properties

IUPAC Name

diethyl 2-[(E)-(4,5-diphenyl-1,3-thiazol-2-yl)iminomethyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-3-28-21(26)18(22(27)29-4-2)15-24-23-25-19(16-11-7-5-8-12-16)20(30-23)17-13-9-6-10-14-17/h5-15,18H,3-4H2,1-2H3/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRPICNBJZMOJF-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(/C=N/C1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate

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